molecular formula C17H14FN7OS2 B2608200 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-21-1

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2608200
CAS No.: 852374-21-1
M. Wt: 415.47
InChI Key: RIEKUOGFKJWNKO-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by cyclization of appropriate thiosemicarbazides under acidic conditions.

    Synthesis of the triazolopyridazine moiety: This involves the reaction of hydrazine derivatives with pyridazine precursors, often under reflux conditions.

    Coupling of the two heterocyclic systems: The final step involves the formation of the acetamide linkage, typically through a nucleophilic substitution reaction where the thiadiazole and triazolopyridazine intermediates are coupled using a suitable acylating agent.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous flow synthesis: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the acetamide group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines and thiols for substitution reactions.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Amines or alcohols.

    Substitution products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Used in the synthesis of advanced materials due to its unique electronic properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, making it valuable in biochemical research.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    Oxidative Stress Modulation: Its ability to undergo redox reactions can influence cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom in the phenyl ring enhances the compound’s lipophilicity and metabolic stability.
  • Electronic Properties : The combination of thiadiazole and triazolopyridazine rings imparts unique electronic characteristics, making it suitable for specific applications in materials science and medicinal chemistry.

This detailed overview provides a comprehensive understanding of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN7OS2/c1-2-14-21-23-17(28-14)19-13(26)9-27-15-8-7-12-20-22-16(25(12)24-15)10-3-5-11(18)6-4-10/h3-8H,2,9H2,1H3,(H,19,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEKUOGFKJWNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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